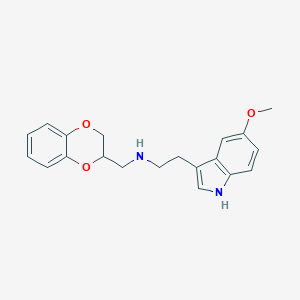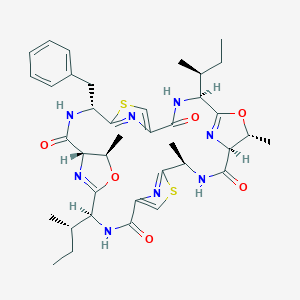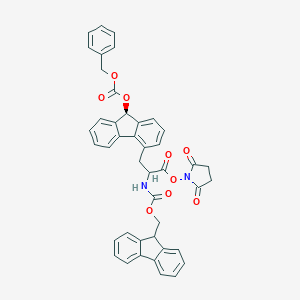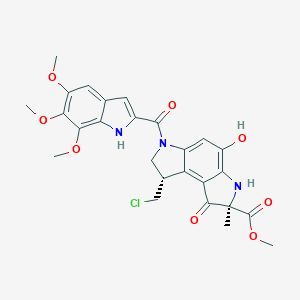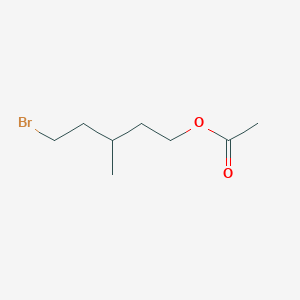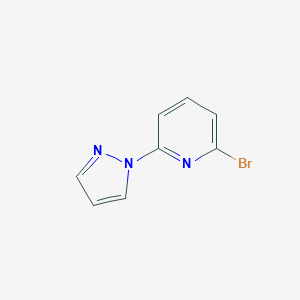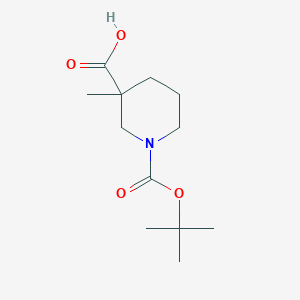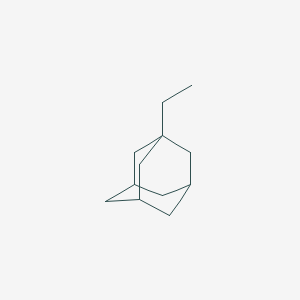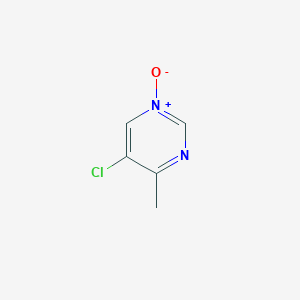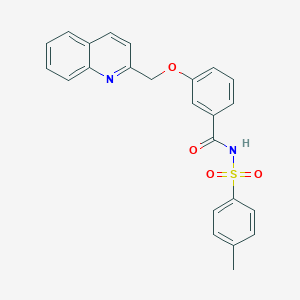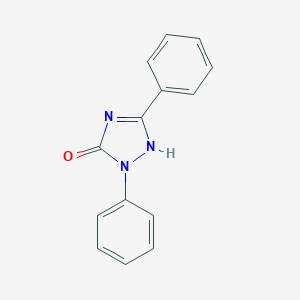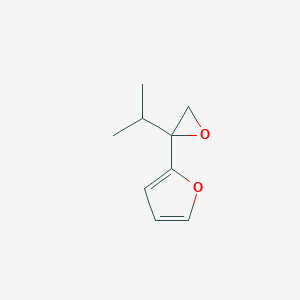
2-(2-Propan-2-yloxiran-2-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propan-2-yloxiran-2-yl)furan, also known as IPF or 2-IPO, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-Propan-2-yloxiran-2-yl)furan is not fully understood, but it is believed to act as an electrophile and react with nucleophilic sites in biological molecules. This reaction can lead to the formation of covalent bonds and modify the function of the target molecule.
Biochemische Und Physiologische Effekte
2-(2-Propan-2-yloxiran-2-yl)furan has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-Propan-2-yloxiran-2-yl)furan can inhibit the growth of cancer cells and modulate ion channels. In vivo studies have shown that 2-(2-Propan-2-yloxiran-2-yl)furan can reduce the size of tumors in mice and improve cardiac function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Propan-2-yloxiran-2-yl)furan in lab experiments is its ease of synthesis and high yield. Another advantage is its versatility in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-Propan-2-yloxiran-2-yl)furan. One direction is the development of 2-(2-Propan-2-yloxiran-2-yl)furan-based materials with enhanced properties. Another direction is the investigation of 2-(2-Propan-2-yloxiran-2-yl)furan as a potential therapeutic agent for various diseases. Additionally, the study of 2-(2-Propan-2-yloxiran-2-yl)furan's mechanism of action and its interactions with biological molecules could provide valuable insights into cellular processes.
Synthesemethoden
2-(2-Propan-2-yloxiran-2-yl)furan can be synthesized through the epoxidation of furan using tert-butyl hydroperoxide and titanium tetraisopropoxide as the oxidant and catalyst, respectively. The reaction is carried out under mild conditions and yields a high percentage of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential applications in various fields such as organic synthesis, material science, and pharmacology. In organic synthesis, 2-(2-Propan-2-yloxiran-2-yl)furan has been used as a building block for the synthesis of other compounds. In material science, 2-(2-Propan-2-yloxiran-2-yl)furan has been incorporated into polymers to enhance their properties. In pharmacology, 2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Eigenschaften
CAS-Nummer |
113348-47-3 |
|---|---|
Produktname |
2-(2-Propan-2-yloxiran-2-yl)furan |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(2-propan-2-yloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
UFMMAVFVYAFADO-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
Kanonische SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
Synonyme |
Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



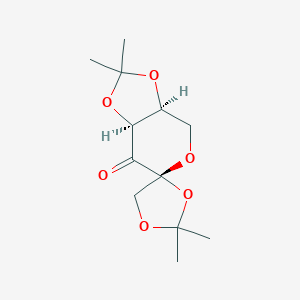
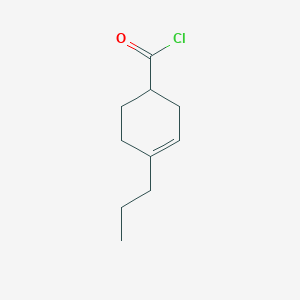
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
